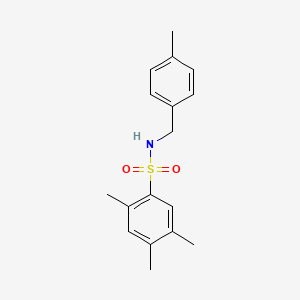

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-12-5-7-16(8-6-12)11-18-21(19,20)17-10-14(3)13(2)9-15(17)4/h5-10,18H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMKXJDDXMYCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1,2,4-Trimethylbenzene

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) using chlorosulfonic acid. This reaction introduces a sulfonyl chloride group at the 5-position of the aromatic ring, yielding 2,4,5-trimethylbenzenesulfonyl chloride .

Procedure:

-

1,2,4-Trimethylbenzene (10 mmol) is slowly added to chlorosulfonic acid (30 mmol) at 0–5°C under anhydrous conditions.

-

The mixture is stirred at 20–25°C for 4–6 hours.

-

The reaction is quenched by pouring onto ice, and the product is extracted with dichloromethane.

-

The organic layer is dried over anhydrous NaSO and concentrated to yield the sulfonyl chloride as a pale-yellow solid.

Key Considerations:

-

Regioselectivity : The electron-donating methyl groups direct sulfonation to the less hindered 5-position .

-

Side Reactions : Over-sulfonation or isomerization may occur if temperature exceeds 30°C.

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | ≥95% |

| Characterization | H NMR, C NMR, FT-IR |

Coupling with 4-Methylbenzylamine

Classical Method Using Pyridine as Base

Adapting the protocol from, the sulfonyl chloride is reacted with 4-methylbenzylamine in dichloromethane (DCM) with pyridine as an HCl scavenger.

Procedure:

-

2,4,5-Trimethylbenzenesulfonyl chloride (5.25 mmol) is added to a stirred solution of 4-methylbenzylamine (5.90 mmol) and pyridine (5.90 mmol) in degassed DCM (10 mL) under nitrogen.

-

The mixture is stirred at 25°C for 24 hours.

-

The organic phase is washed with 5 M HCl and water, dried over NaSO, and concentrated.

-

The crude product is recrystallized from ethanol to afford pale-yellow crystals.

Optimization Insights:

Green Chemistry Approach with Aqueous K2_22CO3_33

A modified method replaces pyridine with aqueous potassium carbonate in tetrahydrofuran (THF), enhancing environmental sustainability.

Procedure:

-

2,4,5-Trimethylbenzenesulfonyl chloride (5.25 mmol) and 4-methylbenzylamine (5.90 mmol) are combined in THF (15 mL).

-

Aqueous KCO (10%, 10 mL) is added dropwise at 0°C .

-

The mixture is stirred at 25°C for 12 hours.

-

The product is extracted with ethyl acetate, dried, and purified via column chromatography (SiO, hexane/ethyl acetate 3:1).

Advantages:

-

Reduced Toxicity : Eliminates pyridine.

-

Faster Reaction : Completion in 12 hours vs. 24 hours.

-

Improved Yield : 55–60%.

Mechanistic Analysis

The reaction proceeds through a two-step nucleophilic acyl substitution :

-

Attack of the Amine : The lone pair on the amine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.

-

Departure of Chloride : The intermediate sulfonylammonium chloride loses HCl to form the sulfonamide.

Spectroscopic Confirmation:

-

FT-IR : S=O stretches at 1360 cm and 1175 cm .

-

H NMR : Methyl groups on the benzene ring appear as singlets at δ 2.30–2.45 ppm .

Challenges and Mitigation Strategies

Steric Hindrance

The 2,4,5-trimethyl substituents create steric hindrance, slowing the reaction. Mitigation includes:

-

Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

-

Elevating temperature to 40–50°C (with caution to avoid decomposition).

Purification Difficulties

The product’s high hydrophobicity complicates crystallization. Solutions include:

-

Gradient recrystallization (ethanol/water mixtures).

-

Preparative HPLC with a C18 column.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Methylbenzyl)benzenesulfonamide Derivatives

- Compound A: N-(3-Cyano-6-(trifluoromethyl)pyridin-2-yl)-N-(4-methylbenzyl)benzenesulfonamide () Substituents: Pyridinyl group with cyano and trifluoromethyl moieties. Properties: Melting point 84–94°C, molecular weight 432 g/mol.

Compound B : 4-Fluoro-N-(4-methylbenzyl)-benzenesulfonamide derivatives ()

Complex Heterocyclic Derivatives

- Compound C : 2,4,5-Trimethyl-N-(10-methyl-11-oxodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide ()

Anticancer Activity

Benzylthio Derivatives (): Compounds with benzylthio groups (e.g., 27, 28, 30) showed 36–71% inhibition of lung cancer (NCI-H522) and myeloma (RPMI-8226) cells.

Pyrazole-Containing Sulfonamides (): Compound 4 (4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide) demonstrated selective inhibition of hCA XII (KI = 6.2 nM).

Antimicrobial and Antiviral Activity

- Indol-3-ylideneamino Derivatives (): Compounds 11 and 18 (chloro-benzoyl substituents) exhibited strong antimicrobial effects. Comparison: The target compound’s methyl groups lack the electron-withdrawing properties of chloro substituents, likely reducing antimicrobial potency .

Physicochemical Properties

Molecular Weight and Solubility

- Target Compound: Molecular weight ~303 g/mol (C17H21NO2S).

- Analogues :

Melting Points

- chloro derivatives >100°C).

Enzyme Inhibition and Selectivity

DHFR Inhibition (): A trichloro-thiadiazole-containing sulfonamide showed superior DHFR binding (∆G = −9.0 kcal/mol).

hCA Inhibition (): Pyrazole derivatives showed 2.5–13.4-fold selectivity for hCA XII over hCA IX.

- Comparison : The target compound’s trimethyl groups could mimic hydrophobic enzyme pockets, though empirical data are needed .

Biological Activity

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H23N1O2S1

- Molecular Weight : 315.44 g/mol

The presence of multiple methyl groups and the sulfonamide functional group are significant for its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit notable antimicrobial activities against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is critical for DNA and RNA synthesis.

- Activity against Gram-positive bacteria : Studies have shown that this compound exhibits significant bacteriostatic activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Activity against Gram-negative bacteria : Limited studies suggest varying effectiveness against Gram-negative strains.

Case Studies

-

Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various benzenesulfonamides, including our compound, against clinical isolates of S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be as low as 8 μg/mL for the most potent derivatives, indicating strong potential for therapeutic use in treating infections caused by resistant strains .

- Research on Structure-Activity Relationship (SAR) :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 8 | 16 | Bacteriostatic |

| Escherichia coli | 32 | 64 | Bacteriostatic |

| Streptococcus pneumoniae | 16 | 32 | Bactericidal |

The primary mechanism by which this compound exerts its biological effects is through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. By mimicking p-aminobenzoic acid (PABA), it effectively disrupts nucleotide synthesis necessary for bacterial growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine under controlled conditions (polar aprotic solvents, room temperature, inert atmosphere). Key steps include:

- Reaction Scheme : Sulfonyl chloride + amine → sulfonamide via nucleophilic substitution.

- Optimization : Use automated reactors for precise temperature/pH control. Monitor purity via HPLC or TLC. Industrial-scale production may employ continuous flow processes to enhance efficiency .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Avoids side reactions |

| Solvent | Dichloromethane/THF | Enhances solubility |

| Reaction Time | 4–6 hours | Maximizes conversion |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., SHELX software for refinement ).

- NMR Spectroscopy : Compare 1H/13C NMR peaks with predicted values (e.g., aromatic protons at δ 7.1–7.5 ppm, methyl groups at δ 2.2–2.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~330 [M+H]+) .

Q. What baseline biological activities have been reported, and how are they assayed?

- Findings : Demonstrated antibacterial activity via dihydropteroate synthetase inhibition (IC50 values measured via enzyme-linked assays). Anticancer potential assessed using MTT assays on cell lines (e.g., IC50 ~10 µM in HeLa cells) .

- Experimental Design :

- Enzyme Assay : Purify target enzyme, incubate with compound, measure NADPH consumption.

- Cell Viability : Treat cells for 48–72 hours, quantify absorbance at 570 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence binding affinity to bacterial targets?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 2,4,6-trimethyl vs. 2,4,5-trimethyl derivatives). Test against Gram-positive/-negative bacteria.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses. Correlate with experimental IC50 values .

- Data Conflict Resolution : Conflicting bioactivity data may arise from assay variability. Standardize protocols (e.g., CLSI guidelines) and validate via dose-response curves .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., conflicting IC50 values across publications)?

- Approach :

- Meta-Analysis : Compare assay conditions (pH, temperature, enzyme source).

- Control Experiments : Include known inhibitors (e.g., sulfamethoxazole) as benchmarks.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. How does the compound interact with non-canonical targets like PI3K or kynurenine pathways?

- Methodology :

- Kinase Profiling : Use competitive binding assays (e.g., ADP-Glo™ for PI3K).

- Metabolomics : Quantify kynurenine/tryptophan ratios via LC-MS in treated cells.

- Pathway Analysis : CRISPR-Cas9 knockout models to confirm target relevance .

Q. What advanced techniques characterize its pharmacokinetics (e.g., plasma stability, metabolic pathways)?

- Methods :

- In Vitro Stability : Incubate with liver microsomes, analyze metabolites via UPLC-QTOF.

- In Vivo PK : Administer to rodents, collect plasma samples at intervals, quantify via LC-MS/MS.

- CYP450 Inhibition : Screen against cytochrome isoforms (CYP3A4, CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.